molecular formula C13H10Cl2N2 B8323697 4-Chloro-2-(3-chlorophenyl)-6-cyclopropylpyrimidine

4-Chloro-2-(3-chlorophenyl)-6-cyclopropylpyrimidine

Cat. No.: B8323697
M. Wt: 265.13 g/mol
InChI Key: ARURLZXNVKNRCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(3-chlorophenyl)-6-cyclopropylpyrimidine is a useful research compound. Its molecular formula is C13H10Cl2N2 and its molecular weight is 265.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H10Cl2N2

Molecular Weight

265.13 g/mol

IUPAC Name

4-chloro-2-(3-chlorophenyl)-6-cyclopropylpyrimidine

InChI

InChI=1S/C13H10Cl2N2/c14-10-3-1-2-9(6-10)13-16-11(8-4-5-8)7-12(15)17-13/h1-3,6-8H,4-5H2

InChI Key

ARURLZXNVKNRCZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NC(=N2)C3=CC(=CC=C3)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 250-mL round bottom flask was charged with 2-(3-chlorophenyl)-6-cyclopropylpyrimidin-4(3H)-one (2.46 g, 9.97 mmol). POCl3 (11.0 mL, 120 mmol) was cautiously added at 0° C. The resulting mixture was stirred at 100° C. for 1.5 h. After cooling to room temperature, the mixture was concentrated under reduced pressure. The residue was dissolved in dichloromethane (50 mL) treated with aqueous sodium bicarbonate until the pH˜8. The aqueous layer was extracted with dichloromethane (4×25 mL). The combined organic extract was washed the saturated sodium chloride (20 mL), dried over sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by silica chromatography using hexanes/dichloromethane (3:1) as eluent to afford the title compound (2.55 g, 96%) as a white solid. MW=265.14. 1H NMR (CDCl3, 500 MHz) δ 8.38 (t, J=1.5 Hz, 1H), 8.28 (dt, J=8.0, 1.5 Hz, 1H), 7.44 (ddd, J=8.0, 2.0, 1.0 Hz, 1H), 7.38 (t, J=8.0 Hz, 1H), 7.12 (s, 1H), 2.04-1.97 (m, 1H), 1.33-1.27 (m, 2H), 1.18-1.13 (m, 2H).
Quantity
2.46 g
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
reactant
Reaction Step Two
Yield
96%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.